molecular formula C10H4Cl2F3N B104743 4,8-Dichloro-2-(trifluoromethyl)quinoline CAS No. 18706-35-9

4,8-Dichloro-2-(trifluoromethyl)quinoline

Cat. No. B104743
CAS RN: 18706-35-9
M. Wt: 266.04 g/mol
InChI Key: ILLBOMMZLXFMAY-UHFFFAOYSA-N
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Description

4,8-Dichloro-2-(trifluoromethyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a trifluoromethyl group and two chlorine atoms on the quinoline ring. This structure is a key intermediate in the synthesis of various pharmaceutical and agrochemical products due to its potential biological activities and its ability to interact with different biological targets.

Synthesis Analysis

The synthesis of related 4-amino-2-(trifluoromethyl)quinolines can be achieved via an intramolecular Friedel–Crafts reaction, which involves the cyclization of 2-(1-(arylamino)-2,2,2-trifluoroethylidene)malononitrile derivatives. These derivatives are prepared from N-aryl-2,2,2-trifluoroacetimidoyl chlorides and malononitrile under ambient conditions or microwave irradiation, yielding a variety of 4-amino-2-(trifluoromethyl)quinolines in good to excellent yields without the need for purification .

Molecular Structure Analysis

The molecular structures of Schiff base compounds derived from 4-hydrazinyl-8-(trifluoromethyl)quinoline have been examined using X-ray crystallography and theoretical calculations. These compounds exhibit a planar quinoline ring with the trifluoromethyl group lying in the plane of the quinoline ring. Weak π-stacking interactions contribute to the crystal packing, and the molecular shapes have been analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The reactivity of 8-(dimesitylboryl)quinoline, a bifunctional ambiphilic molecule, has been studied, showing rapid hydrolysis and the formation of coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). The coordination involves the quinolinyl nitrogen and, in some cases, π-interaction or cyclometalation . Additionally, radical cyclization of trifluoroacetimidoyl chlorides with alkynes under visible light can catalytically synthesize 2-trifluoromethyl quinolines, which are important intermediates for pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,8-Dichloro-2-(trifluoromethyl)quinoline and its derivatives can be inferred from the studies of similar compounds. For instance, the photophysical properties of hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline systems have been evaluated, showing selective DNA/HSA bio-interactions and molecular docking studies . The crystal structures of isomeric quinolines reveal the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

Anticorrosive Applications

Quinoline derivatives, including those with halogen and trifluoromethyl groups, are known for their effectiveness as anticorrosive agents. These compounds exhibit good performance in protecting metallic materials from corrosion due to their ability to form stable chelating complexes with metallic surfaces. This action is attributed to the high electron density of quinoline derivatives, which facilitates strong adsorption and coordination bonding with metal atoms (Verma, Quraishi, & Ebenso, 2020) Read more.

Organic Electronics and Sensor Applications

Quinoline and its derivatives, including quinoxaline analogs, play a pivotal role in the development of organic electronic devices and sensors due to their excellent π–π stacking ability and electron deficiency. These properties make quinoline-based compounds ideal for use in semiconductors, liquid crystals, and optoelectronic materials such as organic light-emitting diodes (OLEDs), photoelectric conversion elements, and nonlinear optical chromophores (Segura, Juárez, Ramos, & Seoane, 2015) Read more.

Anticancer and Antimicrobial Applications

Quinoline and quinazoline alkaloids have been extensively studied for their bioactive properties. Many naturally occurring and synthetic analogs of these classes demonstrate significant bioactivities, including antitumor, antimicrobial, antifungal, and antiviral effects. Notably, compounds like quinine and camptothecin have paved the way for the development of antimalarial and anticancer drugs, respectively. This highlights the therapeutic potential of quinoline derivatives in drug discovery and development (Shang et al., 2018) Read more.

Environmental Degradation of Pollutants

Quinoline compounds are also studied for their role in the environmental degradation of pollutants. The challenge of decomposing quinoline, due to its stable bicyclic structure, has led to research into efficient methods for its degradation. This is crucial for mitigating the adverse effects of quinoline on human health and the ecological environment, as it is a common byproduct in various industrial processes. Innovative degradation techniques, especially biodegradation, offer promising solutions for reducing quinoline pollution and harnessing its carbon and nitrogen content without harming the environment (Luo et al., 2020) Read more.

Safety And Hazards

The safety information for 4,8-Dichloro-2-(trifluoromethyl)quinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,8-dichloro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBOMMZLXFMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371670
Record name 4,8-dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloro-2-(trifluoromethyl)quinoline

CAS RN

18706-35-9
Record name 4,8-dichloro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18706-35-9
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